molecular formula C17H28N4O4 B5550705 [1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid

[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid

Cat. No.: B5550705
M. Wt: 352.4 g/mol
InChI Key: ZAEGNPJAPNLNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid is a useful research compound. Its molecular formula is C17H28N4O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.21105539 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Molecules

Researchers have developed methods to synthesize complex molecules, including spirooxindoles and pyrrolizines, by employing multi-component reactions that involve components like pyrrolidine. For instance, Huang et al. (2019) reported the acetic acid-catalyzed three-component reaction of pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones, yielding functionalized spiro[indoline-3,1'-pyrrolizines] with high diastereoselectivity. These compounds were further evaluated for their antitumor activities against mouse colon cancer cells (CT26) and human liver cancer cells (HepG2) through in vitro assays (Huang et al., 2019).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile compound. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, the newly prepared compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Luminescent Heterocyclic Compounds

Grummt et al. (2007) studied the absorption, fluorescence, and fluorescence excitation spectra of two substituted pyridylthiazoles at various pH values. These compounds demonstrated high fluorescence quantum yields and large Stokes shift values, indicating their potential use in metal sensing and as laser dyes (Grummt et al., 2007).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrrolidine derivatives have been found to have various biological activities, but without specific studies on this compound, it’s hard to predict its exact mechanism of action .

Properties

IUPAC Name

2-[1-methyl-9-oxo-4-(pyrrolidine-1-carbonyl)-1,4,10-triazaspiro[5.6]dodecan-10-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4/c1-18-10-11-21(16(25)19-7-2-3-8-19)13-17(18)5-4-14(22)20(9-6-17)12-15(23)24/h2-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEGNPJAPNLNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC12CCC(=O)N(CC2)CC(=O)O)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.